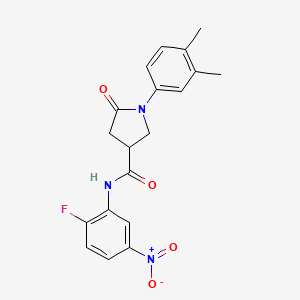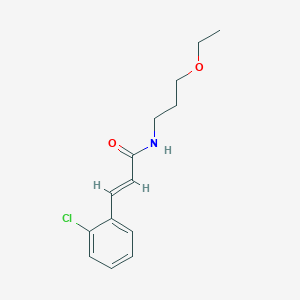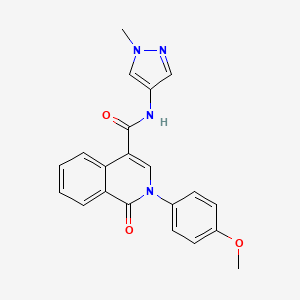![molecular formula C22H27N3O3 B11016272 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11016272.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic compound that combines structural elements from indole and pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves multiple steps:
-
Formation of the Indole Derivative
- Starting with 5-methoxyindole, the compound is alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
-
Synthesis of the Pyrrole Derivative
- The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
-
Coupling Reaction
- The indole and pyrrole derivatives are coupled using a suitable linker, such as a tetrahydropyran ring, through a condensation reaction. This step typically involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
-
Final Acetylation
- The final step involves acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, forming corresponding quinones or other oxidized products.
-
Reduction
- Reduction reactions can target the carbonyl groups or double bonds within the structure, potentially leading to the formation of alcohols or saturated compounds.
-
Substitution
- The indole and pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or saturated compounds.
Substitution: Introduction of new functional groups onto the indole or pyrrole rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Fluorescent Markers: Due to the indole moiety, it can be used as a fluorescent marker in biological assays.
Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with serotonin receptors, while the pyrrole ring may interact with other biological targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptamine: A naturally occurring compound that serves as a precursor to several neurotransmitters.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combined indole and pyrrole structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O3/c1-27-18-4-5-20-19(14-18)17(16-24-20)6-9-23-21(26)15-22(7-12-28-13-8-22)25-10-2-3-11-25/h2-5,10-11,14,16,24H,6-9,12-13,15H2,1H3,(H,23,26) |
InChI Key |
INZXKYDTYNIFAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016194.png)
![methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate](/img/structure/B11016201.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(3-methoxyisoxazol-5-yl)propanamide](/img/structure/B11016203.png)
![(2R)-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11016206.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016208.png)
![N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11016220.png)

![1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)



![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B11016261.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11016269.png)
